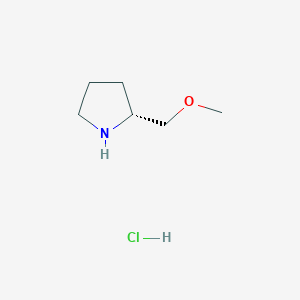

(R)-2-(methoxymethyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMPYFZNWHQZAZ-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856525 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121817-72-9 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(methoxymethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-(methoxymethyl)pyrrolidine hydrochloride basic properties

An In-depth Technical Guide to (R)-2-(methoxymethyl)pyrrolidine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It provides an in-depth analysis of its core properties, synthesis, and applications, grounded in established scientific principles and practical insights to facilitate its effective use in a laboratory setting.

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, largely due to its prevalence in natural products and its ability to impart unique three-dimensional structures.[1] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a detailed exploration of pharmacophore space, which is critical for designing novel therapeutics.[1] (R)-2-(methoxymethyl)pyrrolidine, as a chiral building block, is of particular importance. Its defined stereochemistry at the C-2 position, combined with the functional methoxymethyl side chain, makes it an invaluable intermediate for creating enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry where a specific stereoisomer is often responsible for therapeutic activity.[2][3]

This guide will focus on the hydrochloride salt of (R)-2-(methoxymethyl)pyrrolidine, a form that enhances stability and simplifies handling compared to its free base.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its proper storage, handling, and application in chemical synthesis. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred for its ease of handling over the free base, which is a liquid.[2]

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | (R)-(-)-2-(methoxymethyl)pyrrolidine (Free Base) |

| Molecular Formula | C6H14ClNO[4][5] | C6H13NO[2][6][7] |

| Molecular Weight | 151.63 g/mol [4][5] | 115.17 g/mol [2][7] |

| Appearance | Crystalline solid | Clear colorless to light yellow liquid[2][8] |

| Solubility | Soluble in aqueous solutions[9] | Soluble in organic solvents[2] |

| CAS Number | 121817-72-9[4] | 84025-81-0[2][6] |

| Density | Not applicable | 0.932 g/mL at 20 °C[2] |

| Boiling Point | Not applicable | 61-62 °C at 40 mmHg[10] |

Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure this compound is most efficiently achieved starting from the chiral pool amino acid, (R)-proline. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer. The overall process involves reduction of the carboxylic acid to an alcohol, followed by O-methylation and subsequent conversion to the hydrochloride salt.

Synthetic Workflow Overview

The multi-step synthesis is a robust and well-documented procedure that can be performed in a standard laboratory setting. The key transformation is the O-methylation of the intermediate, (R)-prolinol.

Caption: Synthetic workflow from (R)-Proline to the target hydrochloride salt.

Step-by-Step Experimental Protocol

This protocol outlines the O-methylation of (R)-prolinol and its conversion to the hydrochloride salt.

Materials:

-

(R)-Prolinol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH3I)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise.

-

Expertise & Experience: The use of a strong, non-nucleophilic base like NaH is critical for the quantitative deprotonation of the primary alcohol to form the sodium alkoxide. An inert atmosphere is essential to prevent quenching of the highly reactive hydride by atmospheric moisture.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir until the evolution of hydrogen gas ceases, indicating the completion of the deprotonation step.

-

Trustworthiness: The cessation of gas bubbles provides a reliable visual cue that the alkoxide formation is complete, ensuring the reaction proceeds efficiently in the next step.

-

-

O-Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: This is a classic Williamson ether synthesis. The alkoxide acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction. A slight excess of methyl iodide drives the reaction to completion.

-

-

Work-up and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Drying and Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-(methoxymethyl)pyrrolidine free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in diethyl ether. Add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will form.

-

Causality: The basic nitrogen of the pyrrolidine is protonated by HCl to form the ammonium salt. This salt is generally insoluble in nonpolar solvents like diethyl ether, allowing for its isolation via precipitation.

-

-

Final Product Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Asymmetric Synthesis and Drug Discovery

(R)-2-(methoxymethyl)pyrrolidine is a versatile chiral auxiliary and organocatalyst.[2][11] It is frequently used in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of single enantiomer products.

Role as an Organocatalyst

In its free base form, it is a well-known proline-based organocatalyst used in transformations such as asymmetric Michael additions and alkylations. The catalytic cycle typically involves the formation of a chiral enamine intermediate.

Caption: Generalized catalytic cycle for an asymmetric aldol reaction.

The methoxymethyl group is key to inducing asymmetry. It provides steric hindrance that directs the incoming electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed chiral center.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] Its rigid, chiral structure is used to build more complex molecules with precise spatial arrangements necessary for specific biological interactions.[12]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.[5][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 121817-72-9|this compound|BLD Pharm [bldpharm.com]

- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 376190050 [thermofisher.com]

- 7. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Buy 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride | 1079651-42-5 [smolecule.com]

- 10. China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price [whsysbio.net]

- 11. (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Chiral Building Block

An In-Depth Technical Guide to the Synthesis of (R)-2-(Methoxymethyl)pyrrolidine Hydrochloride

(R)-2-(methoxymethyl)pyrrolidine is a pivotal chiral building block in modern organic and medicinal chemistry.[1] As a derivative of the naturally occurring amino acid (R)-proline, it provides a stereochemically defined scaffold that is integral to the synthesis of complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred intermediate for researchers and drug development professionals.

The compound's value lies in its dual functionality: the secondary amine of the pyrrolidine ring and the ether linkage of the methoxymethyl group. This structure is leveraged in the creation of novel therapeutic agents, particularly in the fields of central nervous system disorders and oncology, where precise stereochemistry is paramount for biological activity.[1] Furthermore, it serves as a foundational component for proline-based organocatalysts, which are instrumental in facilitating asymmetric synthesis. This guide provides a detailed examination of a robust and widely adopted pathway for its synthesis, beginning with the readily available chiral precursor, (R)-proline.

Core Synthesis Pathway: A Multi-Step Transformation from (R)-Proline

The most reliable and frequently employed synthesis of this compound starts from (R)-proline. This strategic approach preserves the inherent chirality of the starting material throughout the reaction sequence. The pathway can be logically segmented into three primary transformations: reduction of the carboxylic acid, O-methylation of the resulting alcohol, and final conversion to the stable hydrochloride salt.

Pillar 1: Reduction of (R)-Proline to (R)-Prolinol

The initial step involves the reduction of the carboxylic acid moiety of (R)-proline to a primary alcohol, yielding (R)-prolinol.

-

Mechanistic Rationale: This transformation requires a potent reducing agent capable of converting a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose due to its high reactivity.[2] The reaction proceeds via the formation of a complex aluminum alkoxide intermediate, which is subsequently hydrolyzed during the work-up phase to liberate the final alcohol.

-

Experimental Considerations: The reaction is conducted under strictly anhydrous conditions, typically in a solvent like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water.[3] An inert atmosphere (e.g., argon or nitrogen) is maintained to prevent the degradation of the reactive species. The reaction is often performed at reflux to ensure complete conversion.

Pillar 2: O-Methylation via Williamson Ether Synthesis

With (R)-prolinol in hand, the next critical step is the introduction of the methyl group onto the primary alcohol, forming the characteristic methoxymethyl side chain.

-

Mechanistic Rationale: This step is a classic example of the Williamson ether synthesis. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of (R)-prolinol, forming a reactive alkoxide. Sodium hydride (NaH) is exceptionally well-suited for this role, as it irreversibly deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas.[3] This alkoxide then acts as a potent nucleophile, attacking a methylating agent such as methyl iodide (CH₃I) in an Sₙ2 reaction to form the ether linkage.

-

Experimental Considerations: Similar to the reduction step, this reaction must be performed in an anhydrous aprotic solvent (like THF) to prevent the quenching of the sodium hydride and the alkoxide intermediate. The evolution of hydrogen gas provides a visual indicator of the reaction's progress.

Pillar 3: Formation and Isolation of the Hydrochloride Salt

The product of the O-methylation, (R)-2-(methoxymethyl)pyrrolidine, is a free base, often isolated as a colorless liquid or oil.[1][4] For improved stability, purification, and ease of handling in subsequent applications, it is converted to its hydrochloride salt.

-

Rationale for Salt Formation: The pyrrolidine nitrogen is basic and readily reacts with an acid to form a salt. The resulting hydrochloride salt is typically a stable, crystalline solid that is less hygroscopic and easier to weigh and store than the corresponding free base.

-

Experimental Protocol: The conversion is achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treating it with a solution of hydrochloric acid. The HCl can be introduced as a gas or, more commonly, as a solution in an organic solvent. The salt typically precipitates from the solution and can be isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table outlines the typical parameters for the synthesis pathway. Note that yields can vary based on scale and experimental technique.

| Step | Starting Material | Key Reagents & Solvents | Temperature (°C) | Approximate Time (h) | Expected Yield (%) |

| 1. Reduction | (R)-Proline | Lithium Aluminum Hydride, THF | Reflux (~66°C) | 4-6 | 85-95 |

| 2. O-Methylation | (R)-Prolinol | Sodium Hydride, Methyl Iodide, THF | 0°C to Reflux | 12-18 | 70-85 |

| 3. Salt Formation | (R)-2-(Methoxymethyl)pyrrolidine | Hydrochloric Acid, Diethyl Ether | 0°C to RT | 1-2 | >95 |

Detailed Experimental Protocol

Caution: This protocol involves highly reactive and hazardous reagents. It should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of (R)-Prolinol from (R)-Proline

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

-

In a separate flask, dissolve (R)-Proline (1.0 eq.) in anhydrous THF.

-

Slowly add the (R)-Proline solution to the LiAlH₄ suspension via the dropping funnel. The addition is exothermic and may require an ice bath to control the temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-prolinol as a viscous oil.

Step 2: Synthesis of (R)-2-(Methoxymethyl)pyrrolidine

-

In a flame-dried flask under nitrogen, add a dispersion of Sodium Hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0°C.

-

Add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour following the addition, during which hydrogen gas will evolve.

-

Cool the mixture back to 0°C and add Methyl Iodide (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by distillation to yield (R)-2-(methoxymethyl)pyrrolidine as a colorless liquid.[3]

Step 3: Preparation of this compound

-

Dissolve the purified (R)-2-(methoxymethyl)pyrrolidine (1.0 eq.) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

-

A white precipitate will form immediately. Continue stirring for 30 minutes in the ice bath.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.

Visualized Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to (R)-2-(methoxymethyl)pyrrolidine: Structure, Chirality, and Application in Asymmetric Synthesis

Abstract

(R)-2-(methoxymethyl)pyrrolidine is a pivotal chiral building block in modern organic chemistry, prized for its role in constructing enantiomerically pure molecules.[1] Derived from the natural chiral pool, its rigid stereochemistry and versatile functionality make it an indispensable tool in asymmetric synthesis, particularly as the precursor to the renowned RAMP chiral auxiliary. This guide provides a comprehensive examination of its molecular structure, stereochemical integrity, synthesis, and application. We will delve into the mechanistic underpinnings of its utility as a stereodirecting group, detail analytical protocols for its characterization, and explore its significance in the synthesis of complex pharmaceutical intermediates.

Core Structure and Physicochemical Properties

(R)-2-(methoxymethyl)pyrrolidine, also known as O-Methyl-D-Prolinol, is a chiral secondary amine. Its structure consists of a five-membered saturated pyrrolidine ring with a methoxymethyl substituent at the C2 position. The absolute configuration of the single stereocenter at C2 is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This defined three-dimensional arrangement is the source of its utility in transferring chirality during chemical reactions.

The pyrrolidine ring provides a conformationally restricted scaffold, while the methoxymethyl group plays a crucial role in sterically shielding one face of the molecule. This steric hindrance is fundamental to its function in directing the approach of reagents in asymmetric transformations.[2]

Diagram 1: Molecular Structure of (R)-2-(methoxymethyl)pyrrolidine This diagram illustrates the three-dimensional structure of (R)-2-(methoxymethyl)pyrrolidine, highlighting the stereocenter at the C2 position which is fundamental to its chiral properties.

Table 1: Physicochemical Properties of (R)-2-(methoxymethyl)pyrrolidine

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 84025-81-0 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [1][4][5] |

| Molecular Weight | 115.17 g/mol | [1][4][6] |

| Appearance | Colorless liquid | [1] |

| Density | 0.932 - 0.933 g/mL at 20-25 °C | [1][5] |

| Boiling Point | 61-62 °C at 40 mmHg | [5] |

| Refractive Index | ~1.446 | [1][5] |

| Purity | ≥98% (typically ≥99.5% chiral purity) | [1][5] |

| Synonyms | O-Methyl-D-Prolinol, (2R)-2-(methoxymethyl)pyrrolidine |[1][5] |

Synthesis and Preservation of Chirality

The reliable synthesis of (R)-2-(methoxymethyl)pyrrolidine in high enantiomeric purity is paramount. The most authoritative and efficient route begins with a readily available material from the "chiral pool": (R)-proline (more commonly, its enantiomer (S)-proline is used for the corresponding (S) product, but the principle is identical).[7] This strategy is powerful because the stereocenter of the starting material is carried through the synthetic sequence, obviating the need for chiral resolution or asymmetric catalysis.

Causality of Stereochemical Retention: The synthesis leverages robust reactions that do not affect the stereochemistry at the C2 position. The carboxylic acid of proline is reduced to a primary alcohol, and this alcohol is subsequently O-methylated. Since the bonds to the chiral center are not broken or formed during this sequence, the original (R) configuration is preserved.

Diagram 2: Synthetic Workflow from (R)-Proline This workflow outlines the high-fidelity conversion of (R)-Proline to (R)-2-(methoxymethyl)pyrrolidine, preserving the critical stereocenter.

Protocol 1: Synthesis via (R)-Prolinol

This protocol is a conceptual representation based on established chemical transformations.[7]

-

Reduction: In a flame-dried, inert-atmosphere flask, a solution of (R)-prolinol in anhydrous tetrahydrofuran (THF) is prepared.

-

Deprotonation: The solution is cooled to 0 °C, and sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise. The reaction is allowed to stir and slowly warm to room temperature until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Expertise Insight: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group selectively without interfering with other parts of the molecule. Anhydrous conditions are essential to prevent quenching the base.

-

-

Methylation: The reaction is cooled again to 0 °C, and methyl iodide (CH₃I) or another methylating agent is added dropwise. The reaction is stirred overnight, allowing for complete O-methylation.

-

Workup and Isolation: The reaction is carefully quenched with water, and the product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure (R)-2-(methoxymethyl)pyrrolidine as a colorless liquid.

Application in Asymmetric Synthesis: The RAMP Auxiliary

While (R)-2-(methoxymethyl)pyrrolidine can be used as a chiral ligand or building block directly, its most prominent role is as the immediate precursor to (R)-1-amino-2-(methoxymethyl)pyrrolidine , famously known as RAMP .[] RAMP is a cornerstone chiral auxiliary, a molecule temporarily incorporated into a substrate to direct a stereoselective reaction.[9][10]

The RAMP auxiliary, synthesized by N-amination of the parent pyrrolidine, is used to achieve highly enantioselective alkylations of ketones and aldehydes.

Mechanism of Stereodirection:

-

Hydrazone Formation: RAMP reacts with a prochiral ketone or aldehyde to form a chiral hydrazone.

-

Deprotonation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) selectively removes a proton from the α-carbon, forming a lithiated aza-enolate.

-

Face-Selective Alkylation: The lithium cation chelates to both nitrogen atoms of the hydrazone. This locks the conformation of the intermediate. The bulky methoxymethylpyrrolidine group effectively blocks the top face of the molecule. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically hindered bottom face.

-

Cleavage: After alkylation, the auxiliary is removed, typically by ozonolysis or hydrolysis with acid, to release the α-alkylated ketone in high enantiomeric excess and regenerate the auxiliary for potential reuse.

Diagram 3: Mechanism of RAMP-mediated Asymmetric Alkylation This diagram shows how the RAMP auxiliary, derived from (R)-2-(methoxymethyl)pyrrolidine, controls the stereochemical outcome of an α-alkylation reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral Pyrrolidine Compounds Shiratori Pharmaceutical Co., Ltd. Advanced Chemical Intermediates [shiratori-pharm.co.jp]

- 4. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

(R)-2-(Methoxymethyl)pyrrolidine: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine motif is a cornerstone of modern medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1] The inherent chirality of many of these targets necessitates precise control over stereochemistry during their synthesis, a challenge that has driven the development of a sophisticated toolbox of asymmetric methodologies. Within this landscape, chiral building blocks—enantiomerically pure compounds that serve as starting materials or key intermediates—offer a robust and reliable strategy for introducing stereocenters.

(R)-2-(methoxymethyl)pyrrolidine, a derivative of the naturally occurring amino acid (R)-proline, has emerged as a particularly versatile and effective chiral building block.[2] Its rigid five-membered ring provides a well-defined stereochemical environment, while the methoxymethyl substituent offers a key coordination site that is crucial for its function as a powerful stereodirecting group.[3] This guide provides an in-depth technical overview of (R)-2-(methoxymethyl)pyrrolidine, from its synthesis and physicochemical properties to its application as a chiral auxiliary and ligand in asymmetric transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2][4] |

| Molecular Weight | 115.17 g/mol | [4] |

| CAS Number | 84025-81-0 | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.932 g/mL at 20 °C | [2] |

| Boiling Point | 61-62 °C at 40 mmHg | [5] |

| Refractive Index | n20/D 1.446 | [2] |

| Optical Rotation | [α]²⁰/D -32.5° to -36.5° (c=2 in aq HCl) | [6] |

| Purity | ≥ 99.5% (GC, Chiral purity) | [2] |

Safety and Handling:

(R)-2-(methoxymethyl)pyrrolidine is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is known to cause skin and serious eye irritation.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

Store in a cool, dry place away from ignition sources.[2]

Synthesis of (R)-2-(Methoxymethyl)pyrrolidine: A Reliable Protocol

The most common and reliable synthesis of (R)-2-(methoxymethyl)pyrrolidine begins with the readily available and inexpensive chiral pool starting material, (R)-proline. The procedure involves a two-step sequence: reduction of the carboxylic acid to the corresponding alcohol, followed by O-methylation.

Experimental Protocol

Step 1: Reduction of (R)-Proline to (R)-Prolinol

-

Rationale: The carboxylic acid of proline is unreactive towards many common reducing agents. A powerful hydride source, such as lithium aluminum hydride (LiAlH₄), is required for the efficient reduction to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH₄.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add (R)-proline (1.0 eq.) portion-wise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (R)-prolinol, which can be purified by distillation or used directly in the next step.

-

Step 2: O-Methylation of (R)-Prolinol

-

Rationale: The hydroxyl group of (R)-prolinol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a methylating agent. Sodium hydride (NaH) is a common choice of base, and methyl iodide (MeI) is an effective methylating agent.

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (R)-2-(methoxymethyl)pyrrolidine by vacuum distillation to obtain a colorless liquid.

-

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 6. Complementary stereocontrolled approaches to 2-pyrrolidinones bearing a vicinal amino diol subunit with three continuous chiral centers: a formal asymmetric synthesis of (-)-detoxinine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyrrolidine Derivatives: A Technical Guide

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1] Its prevalence in natural products, such as the amino acid proline, and its role as a key structural motif in numerous pharmaceuticals underscore the critical need for robust analytical methods for its characterization.[2][3][4] This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate the structure, conformation, and stereochemistry of pyrrolidine derivatives.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the underlying principles and the causal logic behind spectral interpretation. By understanding why a particular signal appears, a scientist can more effectively tackle the structural challenges posed by novel and complex pyrrolidine-containing molecules.

General Spectroscopic Workflow

The unambiguous structural elucidation of a novel pyrrolidine derivative rarely relies on a single technique. A synergistic approach, integrating data from multiple spectroscopic methods, is essential. The following workflow illustrates a logical progression for analysis.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

The Evolution of Asymmetric Control: A Technical Guide to Chiral Pyrrolidine Ligands

Abstract

The pyrrolidine scaffold, a ubiquitous motif in nature and pharmaceuticals, has emerged as a cornerstone of asymmetric catalysis.[1][2] This in-depth technical guide provides a comprehensive overview of the history, development, and application of chiral pyrrolidine-based organocatalysts. We will explore the seminal discoveries that ignited the field, delve into the diverse classes of these powerful ligands, and provide detailed experimental protocols for their synthesis and use in key stereoselective transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral pyrrolidine ligands in their synthetic endeavors.

A Serendipitous Discovery and the Dawn of an Era

The story of chiral pyrrolidine ligands in asymmetric catalysis begins not with a deliberate design, but with a landmark discovery in the 1970s. Researchers at Hoffmann-La Roche and Schering AG independently reported the use of the naturally occurring amino acid (S)-proline to catalyze an intramolecular asymmetric aldol reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3][4][5][6] This transformation provided access to optically active bicyclic ketones, crucial intermediates in steroid synthesis, with remarkable enantioselectivity using only a catalytic amount of the simple, inexpensive amino acid.

Despite its significance, the full potential of this discovery lay dormant for decades. It wasn't until the year 2000 that the field of organocatalysis was truly ignited by the seminal work of Benjamin List and David MacMillan, who were later awarded the 2021 Nobel Prize in Chemistry for their contributions.[7][8][9] List demonstrated that (S)-proline could effectively catalyze intermolecular aldol reactions, while MacMillan developed chiral imidazolidinone catalysts, showcasing a broader strategy for asymmetric organocatalysis.[7][10] These breakthroughs heralded a new era in chemical synthesis, establishing organocatalysis as a third pillar alongside biocatalysis and metal catalysis.

The fundamental principle behind the efficacy of proline and its derivatives lies in their ability to mimic the action of Class I aldolase enzymes. They react with carbonyl compounds to form nucleophilic enamine intermediates, which then engage in stereoselective bond formation with electrophiles. This mode of activation, along with the related iminium ion activation for α,β-unsaturated systems, forms the mechanistic basis for the broad utility of chiral pyrrolidine ligands.

A Versatile Scaffold: Classification of Chiral Pyrrolidine Ligands

The initial success of (S)-proline spurred the development of a vast and diverse array of chiral pyrrolidine-based ligands, each designed to address specific challenges in asymmetric synthesis, such as improving enantioselectivity, expanding substrate scope, and enhancing catalytic activity. These ligands can be broadly classified based on the modifications to the core pyrrolidine structure.

The Foundation: (S)-Proline and its Simple Derivatives

(S)-Proline remains a workhorse in organocatalysis due to its low cost, ready availability in both enantiomeric forms, and robust performance in a variety of reactions. Simple modifications, such as the preparation of prolinamides and prolinols, have been explored to fine-tune the steric and electronic properties of the catalyst.

The Powerhouse: Diarylprolinol Silyl Ethers

A major breakthrough came with the independent development of diarylprolinol silyl ethers by the research groups of Jørgensen and Hayashi.[10] These catalysts, often referred to as Hayashi-Jørgensen catalysts, feature a bulky diarylprolinol moiety where the hydroxyl group is protected as a silyl ether. This modification significantly enhances the steric shielding of one face of the enamine intermediate, leading to exceptional levels of enantioselectivity in a wide range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.[10][11][12][13]

The Fine-Tuner: Pyrrolidine Sulfonamides

Pyrrolidine sulfonamides represent another important class of organocatalysts.[14][15] The sulfonamide group, being a strong hydrogen bond donor, can participate in organizing the transition state, leading to improved stereocontrol. These catalysts have proven particularly effective in challenging transformations, such as the asymmetric synthesis of quaternary carbon centers.[14]

The Innovators: Pyrrolidine-based Ligands with Novel Functional Groups

To further expand the catalytic repertoire of the pyrrolidine scaffold, researchers have incorporated a variety of other functional groups. These include:

-

Tetrazoles: Replacing the carboxylic acid of proline with a tetrazole moiety enhances the catalyst's acidity and solubility in organic solvents, often leading to improved performance in terms of yield, enantioselectivity, and catalyst loading.[9][16][17]

-

Phosphonamides and Other Lewis Basic Groups: The introduction of phosphonamide or other Lewis basic groups can lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile.

-

Immobilized Pyrrolidine Ligands: To facilitate catalyst recovery and reuse, a critical aspect for industrial applications, various strategies have been developed to immobilize chiral pyrrolidine ligands on solid supports such as polymers or silica gel.[4][5][18]

Below is a diagram illustrating the classification of these key chiral pyrrolidine ligands.

Caption: Classification of Chiral Pyrrolidine Ligands.

The Synthetic Toolkit: Accessing Chiral Pyrrolidine Ligands

The widespread adoption of chiral pyrrolidine ligands is due in no small part to their accessibility from readily available starting materials, primarily the chiral pool amino acid, (S)-proline.

Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether (A Hayashi-Jørgensen Catalyst)

This protocol outlines the synthesis of a representative diarylprolinol silyl ether catalyst.

Step 1: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

To a solution of (S)-proline methyl ester hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.

Step 2: Silylation

-

To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired trimethylsilyl ether.

Below is a workflow diagram for the synthesis of a Hayashi-Jørgensen catalyst.

Caption: Synthesis of a Hayashi-Jørgensen Catalyst.

Applications in Asymmetric Synthesis: Forging Chiral Molecules

Chiral pyrrolidine ligands have demonstrated exceptional utility in a wide array of asymmetric transformations, enabling the synthesis of complex chiral molecules with high levels of stereocontrol.

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, providing a powerful method for the construction of β-hydroxy carbonyl compounds.

Representative Protocol: (S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

-

To a solution of (S)-proline (20 mol%) in dimethyl sulfoxide (DMSO), add cyclohexanone (10 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-nitrobenzaldehyde (1.0 eq) and stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

References

- 1. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structural characterization of l -prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00349C [pubs.rsc.org]

- 4. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI01103J [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Stereoselective diels-alder reactions of a new chiral carbamoylnitroso compound | Department of Chemistry [chem.ox.ac.uk]

- 9. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction [organic-chemistry.org]

- 14. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of (R)-2-(methoxymethyl)pyrrolidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling requirements for (R)-2-(methoxymethyl)pyrrolidine hydrochloride. As a chiral building block crucial in modern synthetic chemistry, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond rote procedural lists to explain the causality behind each recommendation, grounding every protocol in the principles of risk management and chemical safety.

Compound Identification and Physicochemical Properties

This compound is the salt form of the parent compound, (R)-2-(methoxymethyl)pyrrolidine. While they share toxicological profiles, their physical properties differ, which influences handling and storage. The parent compound is a flammable, air-sensitive liquid, whereas the hydrochloride salt is typically a more stable, hygroscopic solid.[2][3]

Table 1: Compound Identification

| Identifier | This compound | (R)-2-(methoxymethyl)pyrrolidine (Free Base) |

|---|---|---|

| CAS Number | 121817-72-9[4] | 84025-81-0[1][5] |

| Molecular Formula | C₆H₁₄ClNO[4][6] | C₆H₁₃NO[1][7] |

| Molecular Weight | 151.63 g/mol [4][6] | 115.17 g/mol [8] |

| Synonyms | N/A | O-Methyl-D-Prolinol[1] |

Table 2: Physicochemical Data (Primarily for Free Base)

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Boiling Point | 61-62 °C @ 40 mmHg | [7][8][9] |

| Density | 0.933 g/mL at 25 °C | [8] |

| Flash Point | 45 °C (113 °F) - Closed Cup | [7][8][9] |

| Sensitivity | Air sensitive[2][3]; The hydrochloride salt is hygroscopic[3] |

| Storage Temp. | Recommended 0-8 °C for the free base |[1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks are associated with its irritant properties, acute toxicity upon ingestion, and the flammability of its free base form.[9][10][11]

GHS Hazard Pictograms: GHS07 (Exclamation Mark)[10]

Caption: Core GHS hazards associated with the compound.

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

|---|---|

| H302 | Harmful if swallowed[10][12] |

| H315 | Causes skin irritation[3][6][9][10] |

| H319 | Causes serious eye irritation[3][6][9][10] |

| H335 | May cause respiratory irritation[3][6][9][10] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[13][14][15] |

| P264 | Wash hands and exposed skin thoroughly after handling[10][14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[10][13][14] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[13] |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap[10][15] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][10][14][15] |

A Risk-Based Framework: The Hierarchy of Controls

Effective safety management is not merely about wearing personal protective equipment (PPE); it is a systematic process of risk reduction. The "Hierarchy of Controls" is a foundational concept in industrial hygiene that prioritizes the most effective control measures. This framework is essential for designing safe experimental workflows involving hazardous chemicals.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, these are often not feasible as the compound is the subject of the study.

-

Engineering Controls: This is the primary and most critical line of defense. All work with this compound must be conducted in a certified chemical fume hood. [10] This control physically isolates the researcher from vapors and dust, preventing inhalation exposure.

-

Administrative Controls: These are the procedures and training that support safe work. This includes developing Standard Operating Procedures (SOPs), providing thorough safety training, and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It is essential but should never be relied upon as the primary means of protection.

Standard Operating Procedures for Safe Handling

Adherence to a validated SOP is critical for minimizing exposure and ensuring reproducible, safe outcomes.

Required Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable.

Table 4: PPE Specifications

| Protection | Specification | Rationale |

|---|---|---|

| Eye/Face | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash risk.[2] | Protects against splashes and airborne particles causing serious eye irritation.[10] |

| Hand | Chemical-resistant gloves (Nitrile is a common and effective choice). | Prevents skin contact, which causes irritation.[10] Always check glove compatibility charts. |

| Body | A flame-retardant lab coat. | Protects skin and clothing from contamination. |

| Respiratory | A NIOSH-approved respirator is required if working outside of a fume hood (not recommended) or if aerosolization is likely.[2][8] | Prevents respiratory tract irritation.[10] |

Protocol: PPE Donning and Doffing

This sequence is designed to prevent cross-contamination from used PPE to the user.

Step-by-Step Donning (Putting On) PPE:

-

Verify Fume Hood Operation: Confirm the chemical fume hood has a valid certification and is drawing air correctly before bringing any chemicals into the workspace.

-

Don Lab Coat: Fasten all buttons.

-

Don Eye Protection: Put on safety goggles.

-

Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.

Step-by-Step Doffing (Taking Off) PPE:

-

Remove Gloves: Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of both in the appropriate hazardous waste container.

-

Remove Lab Coat: Unbutton the coat and remove it by rolling it away from the body to contain any surface contamination.

-

Remove Eye Protection: Handle by the arms to avoid touching the front surface.

-

Wash Hands: Immediately and thoroughly wash hands with soap and water.[10]

Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area away from direct sunlight.[2][3][10] The container should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture (for the hygroscopic salt) and air (for the sensitive free base).[3][4]

-

Incompatibilities: Keep away from strong oxidizing agents.[2][3]

-

Hazardous Reactions: No hazardous polymerization is expected.[2][3] Hazardous decomposition products upon combustion include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Emergency Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

First-Aid Measures

Table 5: First-Aid Response Protocol

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. If symptoms persist, call a POISON CENTER or doctor.[2][3][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][10][14] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][10][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor. [2][10][14] |

Accidental Release (Spill) Protocol

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Small, Contained Lab Spill):

-

Alert Personnel: Notify others in the immediate area.

-

Ensure Ventilation: Ensure the fume hood is operational.

-

Remove Ignition Sources: If the free base has been spilled, extinguish any nearby flames or potential sources of sparks.[2][10]

-

Don PPE: Wear the PPE specified in Table 4, including double-checking glove integrity.

-

Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[2][10]

-

Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[2][10]

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

-

Disposal Procedure: Do not dispose of this chemical down the drain.[10][13] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company, in strict accordance with all federal, state, and local regulations.[2][13][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 121817-72-9|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14ClNO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price [whsysbio.net]

- 8. (S)-(+)-2-(甲氧基甲基)吡咯烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-2-(Methoxydiphenylmethyl)pyrrolidine | C18H21NO | CID 16218232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. aksci.com [aksci.com]

A Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine Hydrochloride: Synthesis, Commercial Availability, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral heterocyclic compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its rigid five-membered ring structure, coupled with the stereogenic center at the 2-position and the functional methoxymethyl group, makes it a valuable chiral building block and auxiliary. The pyrrolidine scaffold is a prevalent motif in a vast array of natural products and pharmacologically active molecules, contributing to their three-dimensional structure and biological activity.[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this compound, with a focus on its role in asymmetric synthesis and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different laboratory and industrial needs. The hydrochloride salt is often preferred for its improved handling and stability characteristics compared to the free base.

Key Identifiers:

-

CAS Number: 121817-72-9

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol

Below is a summary of representative commercial suppliers and their typical product specifications.

| Supplier | Purity Specification | Available Quantities |

| BLDpharm | ≥ 98% | 1g, 5g, 25g |

| TCI America | >99.0% (GC) | 1g, 5g |

| Chem-Impex (for free base) | ≥ 99.5% (GC, Chiral purity) | 1g, 5g, 25g |

| Fisher Scientific | ≥98% | 250mg, 1g, 5g |

Note: This table is for illustrative purposes. Please refer to the suppliers' websites for the most current information on product availability and specifications.

Synthesis of this compound

The most common and efficient route for the enantioselective synthesis of this compound starts from the naturally occurring chiral pool amino acid, (R)-proline. The synthesis involves a two-step process: the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation. A detailed protocol, adapted from a well-established procedure for the (S)-enantiomer in Organic Syntheses, is outlined below.

Experimental Protocol: Synthesis from (R)-Proline

Step 1: Synthesis of (R)-2-(Hydroxymethyl)pyrrolidine ((R)-Prolinol)

-

In a well-ventilated fume hood, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert gas inlet.

-

The suspension is heated to reflux.

-

(R)-Proline is added portion-wise to the refluxing suspension at a rate that maintains a gentle reflux. Caution: The reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed thoroughly with THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-2-(hydroxymethyl)pyrrolidine as an oil, which can be used in the next step without further purification.

Step 2: O-Methylation to (R)-2-(Methoxymethyl)pyrrolidine

-

The crude (R)-2-(hydroxymethyl)pyrrolidine is dissolved in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath, and sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise. Caution: Sodium hydride is a flammable solid and reacts violently with water, generating hydrogen gas.

-

The mixture is stirred at room temperature for 1-2 hours.

-

Methyl iodide (CH₃I) is added dropwise to the suspension at 0 °C. Caution: Methyl iodide is toxic and a suspected carcinogen.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the careful addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude (R)-2-(methoxymethyl)pyrrolidine is purified by distillation under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

The purified (R)-2-(methoxymethyl)pyrrolidine is dissolved in anhydrous diethyl ether.

-

A solution of hydrogen chloride (HCl) in diethyl ether is added dropwise with stirring until precipitation is complete.

-

The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Caption: Synthetic workflow for this compound.

Quality Control and Analytical Characterization

Ensuring the chemical and enantiomeric purity of this compound is crucial for its successful application, particularly in pharmaceutical synthesis where impurities can have significant consequences. A robust quality control regimen typically involves a combination of chromatographic and spectroscopic techniques.

| Parameter | Method | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR, IR Spectroscopy | Conforms to the structure |

| Purity (Assay) | Gas Chromatography (GC-FID) | ≥ 98.0% |

| Enantiomeric Purity | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) | ≥ 99% ee |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Complies with ICH Q3C guidelines |

Representative Analytical Protocols

Gas Chromatography (GC) for Purity Assessment:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Sample Preparation: The hydrochloride salt is typically neutralized with a base (e.g., in a solution of sodium hydroxide) and the free base is extracted into an organic solvent (e.g., dichloromethane) for analysis.

Chiral HPLC for Enantiomeric Purity:

The enantiomeric excess of (R)-2-(methoxymethyl)pyrrolidine is a critical quality attribute. Chiral HPLC is a powerful technique for this determination.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column, is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is commonly used. The exact ratio is optimized for the specific column and analyte.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at 210 nm

-

Sample Preparation: The hydrochloride salt is dissolved in the mobile phase.

Spectroscopic Data

¹H NMR (400 MHz, D₂O): The proton NMR spectrum of this compound in D₂O would be expected to show characteristic signals for the pyrrolidine ring protons and the methoxymethyl group. The chemical shifts (δ) are reported in ppm.

-

~3.60-3.75 (m, 1H): CH proton at the stereocenter (C2)

-

~3.50-3.60 (m, 2H): CH₂ protons of the methoxymethyl group

-

~3.35 (s, 3H): OCH₃ protons

-

~3.20-3.40 (m, 2H): CH₂ protons adjacent to the nitrogen (C5)

-

~1.80-2.20 (m, 4H): Remaining CH₂ protons of the pyrrolidine ring (C3 and C4)

¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum provides further confirmation of the structure.

-

~75.0: OCH₂ carbon

-

~60.0: CH carbon at the stereocenter (C2)

-

~58.0: OCH₃ carbon

-

~46.0: CH₂ carbon adjacent to the nitrogen (C5)

-

~28.0: CH₂ carbon (C3 or C4)

-

~23.0: CH₂ carbon (C3 or C4)

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its stereocenter directs the formation of new stereocenters in subsequent reactions, a crucial aspect of modern drug design where the biological activity often resides in a single enantiomer.

Role as a Chiral Auxiliary and Building Block

(R)-2-(methoxymethyl)pyrrolidine and its derivatives are utilized in a variety of asymmetric transformations, including:

-

Asymmetric Alkylation: The nitrogen atom can be derivatized to form a chiral enamine or enolate, which then directs the stereoselective addition of an electrophile.

-

Asymmetric Aldol Reactions: As a catalyst or as part of a chiral ligand, it can control the stereochemical outcome of aldol condensations.

-

Asymmetric Michael Additions: It can be used to direct the conjugate addition of nucleophiles to α,β-unsaturated systems.

The pyrrolidine ring is a common feature in many drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[4] The use of (R)-2-(methoxymethyl)pyrrolidine allows for the precise construction of these complex molecules with the desired stereochemistry.

Caption: Key applications of this compound.

Example in Pharmaceutical Synthesis: Vernakalant

A notable example of a drug synthesized using a pyrrolidine derivative is Vernakalant , an antiarrhythmic agent. The synthesis of Vernakalant involves the use of a chiral pyrrolidinol intermediate, which can be derived from (R)-proline.[3] This highlights the importance of such chiral building blocks in accessing complex and therapeutically relevant molecules.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers and professionals in the field of drug development. Its synthesis from the readily available chiral pool starting material, (R)-proline, is well-established. The stringent quality control of its chemical and enantiomeric purity is paramount for its successful application in asymmetric synthesis. The ability to introduce a key stereocenter with high fidelity makes this compound an indispensable tool in the construction of a wide range of complex and stereochemically defined pharmaceutical agents.

References

The Strategic Deployment of Chiral Auxiliaries in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science, the precise control of molecular three-dimensional structure is not merely an academic exercise but a critical determinant of function and efficacy. The synthesis of enantiomerically pure compounds is a paramount objective, as the physiological activity of a drug is often confined to a single enantiomer.[1] Among the arsenal of strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust, reliable, and often indispensable method for establishing stereocenters with a high degree of predictability and control.[1][2]

This technical guide offers an in-depth exploration of the core principles, strategic applications, and practical considerations of chiral auxiliaries in organic synthesis. As a senior application scientist, the following narrative is structured to provide not only a comprehensive overview but also actionable insights into the causality behind experimental choices, ensuring both scientific integrity and field-proven applicability for researchers, scientists, and drug development professionals.

The Foundational Principle: Temporary Chirality for Diastereoselective Control

A chiral auxiliary is a stereogenic molecule that is temporarily and covalently attached to a prochiral substrate.[1][3] This transformation converts the substrate into a chiral molecule, where subsequent reactions produce diastereomers instead of enantiomers. Since diastereomers possess distinct physical and chemical properties, they can be separated by standard laboratory techniques such as chromatography or crystallization.[3] More elegantly, the steric and electronic properties of the auxiliary direct an incoming reagent to one specific face of the reactive center, leading to the preferential formation of one diastereomer.[4] The overall process is a three-step sequence: attachment of the auxiliary, diastereoselective transformation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product, with the auxiliary often being recoverable for reuse.[1][5]

This approach offers several practical advantages, especially in the early phases of drug development. Transformations involving chiral auxiliaries are typically well-studied and versatile, providing a time-efficient route to enantiomerically pure products.[3] The diastereomeric nature of the products also simplifies purification and analysis.[3]

Selecting the Optimal Chiral Auxiliary: A Decision Framework

The efficacy of an auxiliary-controlled reaction is contingent upon the judicious selection of the auxiliary itself. An ideal chiral auxiliary should exhibit the following characteristics:[2][6]

-

Availability and Cost-Effectiveness: It should be readily available in both enantiomeric forms at a reasonable cost.

-

Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[2]

-

High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.

-

Recyclability: Efficient recovery and reuse of the auxiliary are crucial for the economic viability and sustainability of the synthesis.[5]

The logical workflow for employing a chiral auxiliary can be visualized as follows:

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

A Comparative Analysis of Prominent Chiral Auxiliaries

The selection of a chiral auxiliary is highly dependent on the specific transformation. The following table provides a comparative overview of the performance of some of the most widely used chiral auxiliaries in asymmetric alkylation reactions.

| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%) | Reference(s) |

| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 dr | [7] |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 dr | [7] | |

| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA, LiCl | 95 | >99:1 dr | [7] |

| N-Hexanoyl-(1S,2S)-pseudoephedrine | Benzyl bromide | LDA, LiCl | 91 | 98:2 dr | [7] | |

| Oppolzer's Camphorsultams | N-Propionyl-(+)-camphorsultam | Methyl iodide | NaHMDS | 85 | >98:2 dr | [2] |

| N-Acryloyl-(–)-camphorsultam | Cyclopentadiene (Diels-Alder) | Et₂AlCl | 95 | 99:1 dr | [2] |

Mechanistic Insights and Field-Proven Protocols

A deep understanding of the underlying mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Here, we delve into two of the most reliable and widely adopted chiral auxiliary systems: Evans' oxazolidinones and Myers' pseudoephedrine amides.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most effective and versatile chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[8] Their success stems from the formation of a rigid, chelated Z-enolate, which effectively shields one face of the enolate from the incoming electrophile.

Mechanism of Stereodirection:

The stereochemical outcome of Evans' aldol reactions can be rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[9][10] The boron enolate forms a rigid cyclic transition state where the substituent on the auxiliary (e.g., benzyl or isopropyl) directs the approach of the aldehyde from the less hindered face, leading to the observed syn-aldol product.[3][9]

Caption: Zimmerman-Traxler transition state for an Evans' aldol reaction.

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the acylation, diastereoselective alkylation, and subsequent cleavage of a 4-benzyl-2-oxazolidinone auxiliary.[11][12]

-

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add propionyl chloride (1.1 eq) dropwise, and allow the reaction to warm to room temperature and stir for 1 hour.

-